
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. The compound features a quinoline moiety, which is known for its presence in many biologically active molecules. The presence of the vinyl group and the phenyl acetate moiety further enhances its chemical reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then functionalized to introduce the vinyl group.
Coupling Reaction: The vinyl-functionalized 7-chloroquinoline is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropyl intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The vinyl and hydroxypropyl groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C28H24ClNO3 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC 名称 |
[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C28H24ClNO3/c1-19(31)33-28-8-3-2-6-22(28)12-16-27(32)23-7-4-5-20(17-23)9-14-25-15-11-21-10-13-24(29)18-26(21)30-25/h2-11,13-15,17-18,27,32H,12,16H2,1H3/b14-9+/t27-/m0/s1 |
InChI 键 |
OYLFYKPJEZYVBW-SPNSGGJLSA-N |
手性 SMILES |
CC(=O)OC1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
规范 SMILES |
CC(=O)OC1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
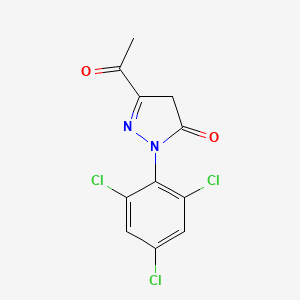

![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)



![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
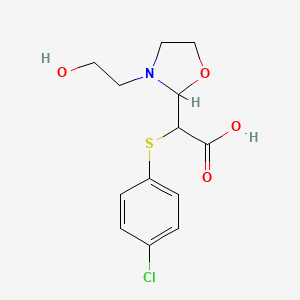
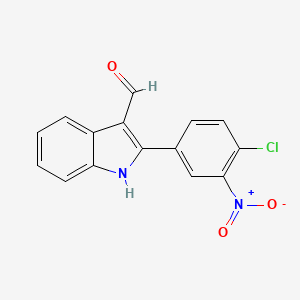
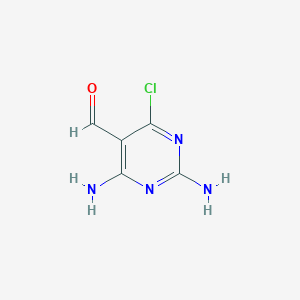
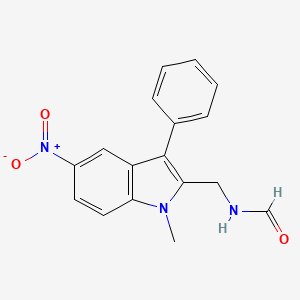
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
